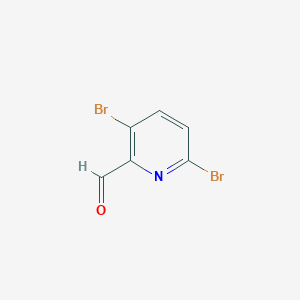

3,6-Dibromopicolinaldehyde

Description

3,6-Dibromopicolinaldehyde is an organic compound with the molecular formula C6H3Br2NO and a molecular weight of 264.9 g/mol . It is a derivative of picolinaldehyde, where two bromine atoms are substituted at the 3rd and 6th positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Properties

IUPAC Name |

3,6-dibromopyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCZLYPDOYEWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dibromopicolinaldehyde can be synthesized through a multi-step process involving the bromination of picolinaldehyde. The typical synthetic route includes:

Bromination: Picolinaldehyde is treated with bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at the 3rd and 6th positions.

Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Bromination: Using industrial reactors to handle larger quantities of reactants.

Efficient Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromopicolinaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Products with different functional groups replacing the bromine atoms.

Oxidation: 3,6-Dibromopicolinic acid.

Reduction: 3,6-Dibromopicolinyl alcohol.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3,6-Dibromopicolinaldehyde is in the development of pharmaceuticals. Its structure allows it to act as a versatile building block in the synthesis of biologically active compounds.

Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)

Research has shown that derivatives of picolinaldehyde can inhibit GSK-3, an important therapeutic target for various diseases including cancer and neurodegenerative disorders. The compound has been evaluated for its potential as a lead compound in drug discovery programs aimed at developing GSK-3 inhibitors .

Antimicrobial Activity

Studies have indicated that halogenated derivatives of picolinaldehyde exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results that suggest potential applications in developing new antimicrobial agents .

Materials Science

The compound's unique properties also lend themselves to applications in materials science, particularly in the synthesis of novel polymers and nanomaterials.

Polymer Synthesis

This compound has been used as a monomer in the creation of specialty polymers. Its ability to participate in various polymerization reactions makes it valuable for producing materials with tailored properties for specific applications .

Nanomaterials

Recent advances have seen the use of this compound in the fabrication of nanostructured materials. These materials can be utilized in sensors and electronic devices due to their enhanced conductivity and stability .

Organic Synthesis Reagent

As a reagent, this compound is employed in various organic synthesis pathways:

Synthesis of Heterocycles

The compound serves as a precursor for synthesizing complex heterocycles, which are essential components in many pharmaceuticals and agrochemicals. Its bromine substituents facilitate nucleophilic substitutions, allowing for diverse functionalization .

Coupling Reactions

In coupling reactions, this compound can be used to form C-C bonds efficiently. This application is crucial for constructing complex organic frameworks found in natural products and medicinal compounds .

Case Study 1: Development of GSK-3 Inhibitors

A study demonstrated that derivatives synthesized from this compound exhibited IC50 values comparable to known inhibitors of GSK-3β, suggesting their potential as therapeutic agents .

Case Study 2: Antimicrobial Screening

A systematic screening of halogenated picolinaldehyde derivatives showed that compounds containing the dibromo substitution exhibited enhanced activity against Gram-positive bacteria, paving the way for further exploration in antibiotic development .

Mechanism of Action

The mechanism of action of 3,6-Dibromopicolinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The bromine atoms enhance its reactivity, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

- 3,5-Dibromopicolinaldehyde

- 2,6-Dibromopicolinaldehyde

- 3,6-Dichloropicolinaldehyde

Comparison: 3,6-Dibromopicolinaldehyde is unique due to the specific positioning of the bromine atoms, which influences its reactivity and chemical properties. Compared to its analogs, it offers distinct advantages in certain synthetic applications and research studies .

Biological Activity

3,6-Dibromopicolinaldehyde (C6H3Br2NO) is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its molecular formula, featuring two bromine atoms at the 3rd and 6th positions of the picolinaldehyde structure. The molecular weight of this compound is approximately 264.90 g/mol. The presence of bromine enhances its electrophilic reactivity, making it a valuable intermediate in various chemical syntheses and biological applications .

| Property | Value |

|---|---|

| Molecular Formula | C6H3Br2NO |

| Molecular Weight | 264.90 g/mol |

| Bromine Positions | 3rd and 6th |

Antiviral Properties

Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of antiviral agents. Notably, it has been utilized in the development of compounds targeting HIV-1. For instance, it has been involved in synthesizing enantiopure amine fragments that are crucial for creating effective anti-HIV drugs like lenacapavir (GS-6207) . The compound's ability to interact with viral proteins suggests that it may play a role in inhibiting viral replication.

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can disrupt normal biological processes, potentially leading to antiviral effects. Research indicates that compounds derived from this compound exhibit mechanisms such as:

- Inhibition of Viral Entry : By interfering with the capsid stability of HIV-1.

- Protein-Ligand Interactions : Facilitating studies on enzyme mechanisms that could lead to new therapeutic targets .

Synthesis and Evaluation

A notable study demonstrated the synthesis of several derivatives from this compound, assessing their biological activity through various assays. The derivatives were tested for their efficacy against HIV-1 in vitro, revealing varying degrees of antiviral activity but also significant cytotoxicity at higher concentrations .

| Compound | EC50 (µM) | Cytotoxicity |

|---|---|---|

| Derivative A | 15 | Moderate |

| Derivative B | 30 | High |

| Derivative C | >100 | Low |

This table illustrates the balance between antiviral efficacy and cytotoxicity, highlighting the need for further optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.